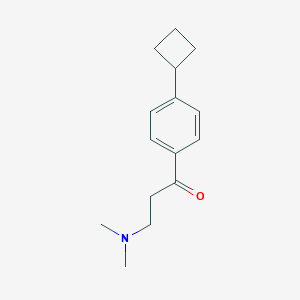
1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one
Vue d'ensemble
Description
1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one is a useful research compound. Its molecular formula is C15H21NO and its molecular weight is 231.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Cyclobutylphenyl)-3-(dimethylamino)propan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Structure and Composition
- Chemical Formula : C16H23NO
- Molecular Weight : 247.37 g/mol
- CAS Number : Not specified in the sources.
Structural Characteristics
The compound features a cyclobutyl group attached to a phenyl ring, along with a dimethylamino group. This unique structure contributes to its interaction with various biological targets.
This compound exhibits several mechanisms of action, primarily through modulation of neurotransmitter systems. It is believed to influence the dopaminergic and glutamatergic pathways, which are crucial in the treatment of central nervous system disorders.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound may enhance dopaminergic activity, potentially benefiting conditions such as schizophrenia and depression.
- Phosphodiesterase Inhibition : Similar compounds have shown to inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are essential for neuronal signaling and plasticity .
Pharmacological Applications
The compound has been investigated for various therapeutic applications:
- Central Nervous System Disorders : Potential use in treating schizophrenia, anxiety, and cognitive impairments by modulating neurotransmitter levels.
- Neuroprotective Effects : Inhibition of PDE2 has been linked to neuroprotection and improved cognitive function .
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Schizophrenia Treatment : A study demonstrated that PDE inhibitors could significantly reduce psychotic symptoms in patients with schizophrenia .
- Cognitive Enhancement : Research indicated that compounds affecting cAMP levels could improve memory and learning in animal models .
Data Table: Biological Activity Summary
Propriétés
IUPAC Name |
1-(4-cyclobutylphenyl)-3-(dimethylamino)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-16(2)11-10-15(17)14-8-6-13(7-9-14)12-4-3-5-12/h6-9,12H,3-5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLYVSGBPUJGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















